Home > Products > Screening Compounds P11908 > N-allyl-2-(methylsulfanyl)-4-quinazolinamine
N-allyl-2-(methylsulfanyl)-4-quinazolinamine - 139047-56-6

N-allyl-2-(methylsulfanyl)-4-quinazolinamine

Catalog Number: EVT-3237914
CAS Number: 139047-56-6
Molecular Formula: C12H13N3S
Molecular Weight: 231.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-allyl-2-(methylsulfanyl)-4-quinazolinamine is a complex organic compound that belongs to the class of quinazolinamine derivatives. These compounds are characterized by a bicyclic structure containing nitrogen atoms, specifically featuring a quinazolinamine core. The compound is notable for its substitution with an allyl group and a methylsulfanyl group, which contribute to its unique chemical properties and potential reactivity. Quinazolinamines are widely studied for their diverse biological activities and therapeutic applications, making this compound of significant interest in scientific research.

Synthesis Analysis

The synthesis of N-allyl-2-(methylsulfanyl)-4-quinazolinamine typically involves several key steps:

  1. Formation of the Quinazolinamine Core: The quinazolinamine core can be synthesized through cyclization reactions involving anthranilic acid derivatives or other suitable precursors under acidic or basic conditions.
  2. Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, commonly using allyl halides in the presence of a base.
  3. Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be incorporated through nucleophilic substitution reactions where a methyl sulfide or thiol reacts with the quinazolinamine core.

These methods allow for the efficient construction of the target compound while utilizing readily available starting materials and reagents.

Molecular Structure Analysis

The molecular structure of N-allyl-2-(methylsulfanyl)-4-quinazolinamine features a bicyclic framework with the following characteristics:

  • Core Structure: The quinazolinamine core consists of two fused aromatic rings containing nitrogen atoms.
  • Substituents: An allyl group is attached at one nitrogen position, while a methylsulfanyl group is attached at another position on the core.

Molecular Data

  • Molecular Formula: C12_{12}H12_{12}N2_{2}S
  • Molecular Weight: Approximately 224.30 g/mol
  • CAS Number: 339019-11-3

This structural configuration contributes to its chemical reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

N-allyl-2-(methylsulfanyl)-4-quinazolinamine can undergo various chemical reactions, including:

  1. Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: The quinazolinamine core may be reduced to form tetrahydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The allyl and methylsulfanyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions facilitate the exploration of various derivatives that may exhibit enhanced biological activity or different chemical properties .

Mechanism of Action

The mechanism of action for N-allyl-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound enable it to bind effectively to these targets, potentially inhibiting their activity or modulating their functions. The exact pathways depend on the specific biological context and application being studied.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity characteristic of both nitrogen-containing heterocycles and sulfur-containing compounds.

These properties are essential for understanding how N-allyl-2-(methylsulfanyl)-4-quinazolinamine behaves in various chemical environments and its potential applications in research.

Applications

N-allyl-2-(methylsulfanyl)-4-quinazolinamine has potential applications in various scientific fields:

  1. Pharmaceutical Research: Investigated for its potential therapeutic effects, particularly in cancer research and as an antimicrobial agent due to its unique structural features.
  2. Chemical Biology: Utilized as a tool compound for studying biological pathways involving quinazoline derivatives.
  3. Material Science: Explored for incorporation into polymeric materials due to its functional groups that may enhance material properties.
Introduction to Quinazolinamine Scaffolds

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

The medicinal exploration of quinazoline scaffolds spans over a century, beginning with Griess' pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline in 1869 [2] [4]. The foundational synthetic work established essential methodologies for quinazoline chemistry, though therapeutic applications remained unexplored for decades. The formal naming and structural elucidation by Weddige in 1887 provided the critical taxonomic framework necessary for systematic investigation [2]. A transformative milestone occurred in 1951 with the clinical introduction of methaqualone as a sedative-hypnotic agent, marking the quinazoline system's first major therapeutic application [4] [6]. This breakthrough validated the scaffold's drug development potential and stimulated extensive medicinal chemistry exploration throughout the latter 20th century.

The 1990s witnessed a renaissance in quinazoline drug discovery with the development of tyrosine kinase inhibitors (TKIs) targeting epidermal growth factor receptor (EGFR) pathways. This era produced landmark anticancer agents including gefitinib (2002) and erlotinib (2004), both featuring the critical 4-anilinoquinazoline pharmacophore [6]. These agents demonstrated clinically significant antitumor efficacy in non-small cell lung cancer, establishing quinazolines as privileged scaffolds in oncology. Beyond oncology, structural variations yielded antihypertensive agents (prazosin, doxazosin) and antibacterial compounds exploiting novel mechanisms. The historical evolution demonstrates a trajectory from simple heterocyclic chemistry to sophisticated target-directed therapeutics, with over 100 quinazoline-containing compounds entering clinical use and more than 300,000 quinazoline derivatives documented in chemical databases [2] [6].

Table 1: Key Historical Milestones in Quinazoline Medicinal Chemistry

YearMilestone AchievementSignificance
1869Synthesis of first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) by GriessEstablished foundational synthetic chemistry of quinazolines
1887Structural naming by Weddige ("Chinazolin")Provided taxonomic framework for systematic investigation
1951Introduction of methaqualone as sedative-hypnoticFirst major therapeutic application of quinazoline scaffold
1960-2010Development of diverse therapeutic agentsExpansion into multiple therapeutic areas: antihypertensives (prazosin), antimalarials, antibacterials
2002FDA approval of gefitinibValidated 4-anilinoquinazoline as privileged pharmacophore in targeted cancer therapy
2010sExploration of novel functionalizations (methylsulfanyl, allylamino)Rational design to optimize pharmacokinetic and pharmacodynamic properties

Significance of 4-Aminoquinazoline Pharmacophores

The 4-aminoquinazoline core represents a structurally and pharmacologically distinct subclass characterized by an amino group at the C4 position. This substitution confers enhanced hydrogen-bonding capacity and molecular recognition properties essential for high-affinity interactions with biological targets. The nitrogen atom at position 1 and the exocyclic amino group at position 4 create a bidentate hydrogen-bond acceptor-donor pair that facilitates specific interactions with kinase ATP-binding sites [6]. X-ray crystallographic studies of inhibitors like erlotinib reveal critical hydrogen bonds between the 4-amino group and backbone residues of EGFR (e.g., Met793), while N1 interacts with Thr854 [6]. This binding mode effectively competes with ATP, inhibiting aberrant signaling in cancer cells.

Beyond kinase inhibition, the 4-amino functionality serves as a versatile synthetic handle for introducing diverse substituents that modulate target selectivity, physicochemical properties, and pharmacokinetic behavior. Structural variations at this position yield compounds with remarkable biological diversity:

  • Antimicrobial Agents: 4-Amino-6,8-diiodoquinazolines demonstrate potent activity against Gram-positive pathogens through putative cell wall and DNA interaction mechanisms [4]. The halogen substitutions enhance membrane penetration and target affinity.

  • Antiparasitic Compounds: 2,4-Diaminoquinazolines exhibit significant antileishmanial activity, potentially targeting trypanothione reductase essential for parasite oxidative stress defense [1] [9]. The diamino configuration facilitates interactions with parasitic enzyme active sites.

  • Anticancer Drugs: Clinical kinase inhibitors (afatinib, dacomitinib) feature 4-anilinoquinazoline structures optimized for selective EGFR family inhibition [6]. The aryl amino group enables π-stacking interactions within hydrophobic kinase pockets.

Table 2: Structure-Activity Relationships of 4-Aminoquinazoline Derivatives

Substituent PositionStructural FeaturesBiological Implications
C2 ModificationsMethylsulfanyl, halogen, methylaminoModulates electronic properties and hydrogen bonding capacity; influences kinase selectivity
C4 Amino GroupAnilino, alkylamino, allylamino, heteroarylaminoDirectly engages target proteins via hydrogen bonding; determines selectivity profiles
C6/C7 PositionsMethoxy, ethoxy, halogenEnhances membrane permeability; affects potency against resistant strains
N3 PositionHydrogen, alkyl groups, benzylInfluences solubility and metabolic stability; modulates cell penetration

Rationale for N-Allyl and Methylsulfanyl Functionalization

The strategic incorporation of N-allyl and 2-methylsulfanyl groups into the 4-quinazolinamine scaffold represents a deliberate effort to optimize pharmacological properties through structure-based design. Each functional group confers distinct advantages:

The methylsulfanyl (-SCH₃) moiety at position 2 significantly influences electronic properties and molecular interactions. This moderately lipophilic group (π ≈ 0.6) enhances membrane permeability while maintaining favorable solubility profiles [3]. Crystallographic analyses demonstrate that the methylsulfanyl sulfur atom participates in critical hydrogen-bond interactions with kinase domains, acting as a hydrogen-bond acceptor that complements the 4-amino group's donor function [6]. This sulfur atom forms a key interaction with conserved cysteine residues in kinases like Bruton's tyrosine kinase (BTK), enhancing binding specificity. Additionally, the methylsulfanyl group offers versatile synthetic chemistry opportunities for further derivatization via nucleophilic displacement or oxidation, enabling structural diversification and prodrug strategies. The physicochemical profile of 2-methylsulfanylquinazolinamines typically includes moderate lipophilicity (logP ~2.5), melting points around 230-235°C, and pKa values near 5.45, indicating partial ionization under physiological conditions [3].

The N-allyl (-CH₂-CH=CH₂) group on the C4-amino nitrogen introduces strategic advantages. This unsaturated alkyl chain balances lipophilicity enhancement with metabolic stability superior to longer alkyl chains. The allyl group's electron-rich double bond enables potential metabolic transformations through cytochrome P450-mediated oxidation, potentially generating reactive intermediates that covalently modify target proteins [8] [10]. This property aligns with emerging drug design paradigms targeting cysteine residues in kinases (e.g., EGFR Cys797) for overcoming resistance mutations. Furthermore, the allyl group's conformational flexibility allows optimal positioning within enzyme active sites, potentially enabling interactions with hydrophobic subpockets inaccessible to rigid substituents. Synthetic accessibility is also advantageous, as allylamines readily participate in nucleophilic displacement reactions with 4-chloroquinazolines, enabling efficient synthesis of derivatives [4] [6].

Synthetic Route to N-Allyl-2-(methylsulfanyl)-4-quinazolinamine:

2,4-Dichloroquinazoline → Nucleophilic displacement with CH₃S- → 2-(Methylsulfanyl)-4-chloroquinazoline↓Reaction with allylamine (H₂N-CH₂-CH=CH₂)↓N-Allyl-2-(methylsulfanyl)-4-quinazolinamine

This rational functionalization strategy creates a hybrid molecule with optimized properties for potential antimicrobial and anticancer applications, leveraging historical insights while addressing contemporary pharmacological challenges.

Properties

CAS Number

139047-56-6

Product Name

N-allyl-2-(methylsulfanyl)-4-quinazolinamine

IUPAC Name

2-methylsulfanyl-N-prop-2-enylquinazolin-4-amine

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

InChI

InChI=1S/C12H13N3S/c1-3-8-13-11-9-6-4-5-7-10(9)14-12(15-11)16-2/h3-7H,1,8H2,2H3,(H,13,14,15)

InChI Key

FFKHAJFJBRAONZ-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC=CC=C2C(=N1)NCC=C

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)NCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.